Diethyl 2-(isopropylamino)malonate
Description
Diethyl 2-(isopropylamino)malonate is a substituted malonic acid derivative characterized by an isopropylamino group (-NH-CH(CH₃)₂) at the central carbon of the malonate core. This compound is likely a versatile intermediate in organic synthesis, particularly for constructing heterocycles or amino acid derivatives due to its reactive malonate ester and amino functionalities .
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
diethyl 2-(propan-2-ylamino)propanedioate |
InChI |
InChI=1S/C10H19NO4/c1-5-14-9(12)8(11-7(3)4)10(13)15-6-2/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
SELFRUBIMALUCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(isopropylamino)malonate can be synthesized through the alkylation of diethyl malonate with isopropylamine. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion is then reacted with isopropylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(isopropylamino)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malonate ester groups.
Hydrolysis: It can be hydrolyzed to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, it can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide or potassium tert-butoxide for enolate formation.
Nucleophiles: Isopropylamine for alkylation.
Acids: Hydrochloric acid for hydrolysis.
Major Products
Substituted Malonates: Formed through substitution reactions.
Malonic Acid Derivatives: Obtained through hydrolysis.
Substituted Acetic Acids: Resulting from decarboxylation.
Scientific Research Applications
Diethyl 2-(isopropylamino)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(isopropylamino)malonate involves its ability to form enolate ions, which can then participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The reactivity and applications of substituted malonates depend heavily on the substituent at the central carbon. Below is a comparison of key analogs:
Table 1: Structural and Functional Properties of Diethyl 2-(Isopropylamino)malonate and Analogs
| Compound Name | Substituent | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|---|
| This compound | -NH-CH(CH₃)₂ | C₁₁H₂₁NO₄ | Not explicitly provided | 231.29 (calculated) | Amino group, branched alkyl chain |
| Diethyl isopropylmalonate | -CH(CH₃)₂ | C₁₀H₁₈O₄ | 759-36-4 | 202.25 | Branched alkyl chain |
| Diethyl 2-(ethoxymethylene)malonate | -CH=C(OEt)₂ | C₁₀H₁₆O₅ | Not provided | 216.23 | Ethoxymethylene (push-pull alkene) |
| Diethyl aminomethylenemalonate | -NH-CH₂- | C₈H₁₃NO₄ | 6296-99-7 | 187.19 | Aminomethylene group |
| Diethyl 2-(pyridin-2-ylmethylene)malonate | -CH=C(Pyridin-2-yl) | C₁₄H₁₅NO₄ | Not provided | 261.27 | Aromatic heterocyclic substituent |
Physical Properties and Stability
- Amino-substituted malonates (e.g., diethyl aminomethylenemalonate) are typically oils due to reduced crystallinity from polar amino groups .
- Alkyl-substituted malonates (e.g., diethyl isopropylmalonate) are also oils, while aromatic-substituted analogs (e.g., dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate in ) may crystallize as solids (m.p. 81–82 °C) due to planar aromatic interactions .
Industrial and Pharmaceutical Relevance
- Antibacterial Agents: Ethoxymethylene-substituted malonates are critical for synthesizing fluoroquinolones .
- Heterocyclic Synthesis : Pyridine- or pyrrolidine-substituted malonates () enable access to nitrogen-containing scaffolds for drug discovery.
- Amino Acid Derivatives: Amino-substituted malonates (e.g., ) serve as intermediates for non-proteinogenic amino acids or peptidomimetics.
Key Research Findings
- Synthetic Flexibility: Substitution at the malonate central carbon dictates reaction pathways. For example, ethoxymethylene groups favor cycloadditions, while amino groups enable Schiff base formation .
- Biological Activity: Quinolones derived from ethoxymethylene malonates exhibit broad-spectrum antibacterial activity, highlighting the importance of substituent-driven bioactivity .
- Yield Variations : Bulky substituents (e.g., isopropyl) may reduce reaction yields due to steric hindrance, as seen in (50–85% yields for cyclopropane-/cyclohexane-substituted malonates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
